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Compound of Interest

Compound Name: 1-(2-Bromoethyl)adamantane

Cat. No.: B1332215

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
bromoethyl)adamantane (CAS No. 773-37-5), a key intermediate in pharmaceutical
synthesis.[1][2] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data
acquisition. The unique, rigid cage structure of the adamantane moiety provides distinct
spectroscopic signatures.

Molecular Structure and Properties

o Chemical Name: 1-(2-Bromoethyl)adamantane
e Molecular Formula: C12H19Br[2][3][4]
e Molecular Weight: 243.18 g/mol [2][3][4]

o Appearance: Typically a white to off-white crystalline powder.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic
molecules. The high symmetry of the adamantane cage is reduced by the 1-substitution,
leading to a more complex but interpretable spectrum. The following data are predicted based
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on analysis of adamantane, 1-substituted adamantanes, and standard chemical shift
increments.

'H NMR Spectroscopy

In the *H NMR spectrum, the protons of the adamantyl cage are expected to appear as a series
of broad multiplets between 1.5 and 2.0 ppm. The protons of the ethyl bridge will be shifted
downfield due to the influence of the electronegative bromine atom.

Table 1: Predicted *H NMR Spectral Data for 1-(2-Bromoethyl)adamantane (in CDClI3)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.45 Triplet 2H -CH2-Br
~1.85 Triplet 2H Adamantyl-CHz-
) Adamantyl-CH
~1.95 Broad Singlet 3H )
(methine)
) Adamantyl-CH:z
~1.70 Broad Singlet 6H
(methylene)
) Adamantyl-CH:
~1.55 Broad Singlet 6H

(methylene)

Note: Chemical shifts are referenced to TMS (& = 0.00 ppm). Actual spectra may show
overlapping of the broad adamantyl signals.

3C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum will show distinct signals for the ethyl group carbons
and the four unique carbons of the adamantyl cage.

Table 2: Predicted 3C NMR Spectral Data for 1-(2-Bromoethyl)adamantane (in CDCIs)
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Chemical Shift (6, ppm) Carbon Type Assighment

~42.5 CH2 Adamantyl-CHz-

~38.0 CHz Adamantyl-CHz (methylene)
~37.0 CHa -CH--Br

~32.5 C Adamantyl-C (quaternary)
~28.5 CH Adamantyl-CH (methine)

Note: Chemical shifts are referenced to TMS (& = 0.00 ppm). Assignments are based on data

from substituted adamantanes.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For
1-(2-bromoethyl)adamantane, the key absorptions will be from the C-H bonds of the

saturated hydrocarbon framework and the C-Br bond.

Table 3: Predicted IR Absorption Data for 1-(2-Bromoethyl)adamantane

Wavenumber . ] . .
Intensity Vibration Type Functional Group
(cm™)
] Adamantyl & Ethyl
2950 - 2850 Strong C-H Stretching
CHz, CH
) C-H Bending
1450 Medium ) ) CH:z
(Scissoring)
) C-H Bending
1345 Medium ) CH:
(Wagging)
650 - 550 Strong C-Br Stretching Bromoalkane

Note: The region below 1500 cm~1 is known as the fingerprint region and contains numerous

complex vibrations unique to the molecule's overall structure.[6]
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 1-(2-bromoethyl)adamantane is expected
to show a characteristic molecular ion peak pattern due to the two stable isotopes of bromine,
79Br and 81Br, which have a near 1:1 natural abundance.[7] This results in two peaks of almost
equal intensity, [M]*e and [M+2]*e.

The primary fragmentation pathway involves the cleavage of the C-Br bond or the entire
bromoethyl side chain, leading to the formation of a stable adamantyl-containing cation.

Table 4: Predicted Key Mass Fragments for 1-(2-Bromoethyl)adamantane (EI-MS)

m/z (mass-to- Proposed Relative Intensity i
otes

charge) Fragment lon (%)

Molecular ion peak
244 [C12H1081Br]*e Moderate

(M+2)

Molecular ion peak
242 [C12H107°Br]*e Moderate

(M)
163 [Ci2H1o]* High Loss of «Br radical

Adamantyl cation;
135 [CioHa1s]* 100 (Base Peak) formed by cleavage of
the ethyl bridge.[7]

Result of adamantane
93,79 [C7Ho]*, [CeH7]™ Moderate to Low )
cage fragmentation.[7]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1-(2-
bromoethyl)adamantane. Instrument-specific parameters may require optimization.

NMR Data Acquisition

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of
deuterated chloroform (CDCIs).
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

¢ Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Parameters:

o Pulse Program: Standard single-pulse (zg30).

o Number of Scans: 16-32.

o Relaxation Delay: 1.0 s.

o Acquisition Time: ~4 s.
e 13C NMR Parameters:

o Pulse Program: Proton-decoupled with NOE (zgpg30).

o Number of Scans: 1024 or more, depending on concentration.

o Relaxation Delay: 2.0 s.

IR Data Acquisition (Thin Solid Film Method)

o Sample Preparation: Dissolve a small amount (~10 mg) of the solid sample in a few drops of
a volatile solvent (e.g., dichloromethane).

» Film Deposition: Drop the solution onto a KBr or NaCl salt plate and allow the solvent to
evaporate completely, leaving a thin film of the compound on the plate.

o Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.

e Spectrum Collection: Record the spectrum, typically by averaging 16 or 32 scans over a
range of 4000-400 cm~1. A background spectrum of a clean salt plate should be acquired
and subtracted.

MS Data Acquisition (EI-MS)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: Use a standard electron impact (El) source with an ionization energy of 70 eV.

e Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and expected
fragment ions.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks
([M]*e and [M+2]**) and major fragment ions. The base peak should be identified and the
relative abundances of other significant peaks should be calculated.

Workflow Visualization

The logical workflow for the complete spectroscopic characterization of a novel compound like
1-(2-bromoethyl)adamantane involves a series of sequential and parallel analyses to build a
complete structural picture.
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Caption: Logical workflow for spectroscopic analysis and structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1332215#spectroscopic-data-nmr-ir-ms-of-1-2-

bromoethyl-adamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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